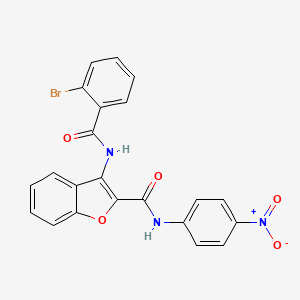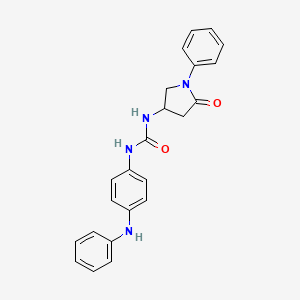![molecular formula C6HCl3N2O2S2 B2423898 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride CAS No. 2361636-13-5](/img/structure/B2423898.png)
2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride is a chemical compound with the molecular formula C6HCl3N2O2S2 . It is an intermediate used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine involves using 3-Amino-2-methoxycarbonylthiophene as the main raw material . The first step yield was 84% at 190 °C and the second step yield was 81.4% at 105 °C .Molecular Structure Analysis
The molecular structure of 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride was characterized by nuclear magnetic resonance (NMR) . The InChI code for this compound is 1S/C6HCl3N2O2S2/c7-5-4-2(10-6(8)11-5)1-3(14-4)15(9,12)13/h1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride include a molecular weight of 303.58 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimalarial Properties
The compound 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride has been involved in the synthesis of antimalarial agents. A study by Colbry, Elslager, and Werbel (1984) described the synthesis and antimalarial activity of a series of 2,4-diamino-6-[(aryl)thio, sulfinyl, and sulfonyl]pyrido-[3,2-d]pyrimidines. This process included the conversion of 2,6-dichloropyridine to 6-chloro-3-nitro-2-pyridinecarbonitrile, which was then used to synthesize the pyrido[3,2-d]pyrimidin-2,4-diamines (Colbry, Elslager, & Werbel, 1984).
Synthesis and Antitumor Activity
Grivsky et al. (1980) reported on the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, highlighting its potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against Walker 256 carcinosarcoma in rats. This synthesis route can be applied to other 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines (Grivsky et al., 1980).
Chemoselective Reactions and Electrophile Studies
Baiazitov et al. (2013) explored chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines. The study showed that weak bases, anilines, and secondary aliphatic amines could selectively displace the chloride group, while deprotonated anilines and their carbonyl derivatives displaced the sulfone group. This research provides insights into the selective chemical behavior of compounds related to 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride (Baiazitov et al., 2013).
Synthesis of Sulfonyl Chlorides from Derivatives
Bahrami, Khodaei, and Soheilizad (2010) discussed the synthesis of heterocyclic sulfonyl chlorides, such as pyrimidine-2-sulfonyl chloride and benzimidazole-2-sulfonyl chloride. Their research highlighted the challenges in stabilizing these compounds at room temperature, contributing to the understanding of the chemical properties of similar compounds like 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride (Bahrami, Khodaei, & Soheilizad, 2010).
Other Applications in Medical Chemistry
Additional research has explored various applications of related compounds in medical chemistry, including as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase, and in the synthesis of diverse pyrido[3,2-d]pyrimidine derivatives with potential biological activities (Rosowsky, Papoulis, & Queener, 1997), (Bouscary-Desforges et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4-dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3N2O2S2/c7-5-4-2(10-6(8)11-5)1-3(14-4)15(9,12)13/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBZMEOCWGCDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=C(N=C2Cl)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2423815.png)
![3-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2423816.png)

![4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2423819.png)
![(Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2423821.png)

![1-methyl-3-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indazole](/img/structure/B2423823.png)

![3-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2423825.png)
![2-[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B2423826.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2423829.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2423833.png)
![5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2423836.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2423837.png)